N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a benzo[d][1,3]dioxol-5-ylmethyl group (a methylene-linked benzodioxole moiety) and a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl chain. The benzodioxole group is known for enhancing metabolic stability and bioavailability in drug-like molecules, while the hydroxyethyl-indolinyl moiety may contribute to receptor binding or modulation of biological targets such as enzymes or G-quadruplex DNA structures .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-24-7-6-14-9-15(3-4-16(14)24)17(25)11-23-21(27)20(26)22-10-13-2-5-18-19(8-13)29-12-28-18/h2-5,8-9,17,25H,6-7,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQUCOHVXOVKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structural Features :
- Substituted with a 2,4-dimethoxybenzyl group and a pyridin-2-ylethyl chain.
- Lacks the benzodioxole and indoline motifs present in the target compound.
- Functional Properties :
- Comparison: The target compound’s benzodioxole group may offer superior metabolic resistance compared to S336’s dimethoxybenzyl group, which undergoes Phase I demethylation .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Features :
- Functional Properties :
- Primarily used in synthetic chemistry for directing metal catalysts in bond-forming reactions.
- Comparison: The oxalamide core of the target compound provides two amide linkages, enabling dual substituent attachment, whereas the benzamide’s single amide limits structural diversity.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
- Structural Features :
- Functional Properties: Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, relevant in immunooncology.
- Comparison :
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide
- Structural Features :
- Comparison :
Polyamine Derivatives with Benzo[d][1,3]dioxol-5-ylmethyl Groups
- Example: N1-(2-aminoethyl)-N2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine .
- Functional Properties :
- Designed as c-Myc G-quadruplex stabilizers for anticancer applications.
- Comparison: The target compound’s oxalamide core provides rigidity and hydrogen-bonding capacity absent in flexible polyamine chains. The indoline group may enhance DNA binding specificity compared to the polyamine’s nonspecific electrostatic interactions .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components (Figure 1):
- Benzo[d]dioxol-5-ylmethylamine (Intermediate A)
- 2-Hydroxy-2-(1-methylindolin-5-yl)ethylamine (Intermediate B)
- Oxalyl chloride or activated oxalic acid derivative
The convergent synthesis strategy involves coupling Intermediate A and Intermediate B with an oxalic acid backbone.
Synthesis of Intermediate A: Benzo[d]dioxol-5-ylmethylamine
Starting Material: Piperonal
Piperonal (3,4-methylenedioxybenzaldehyde) serves as the precursor for the benzo[d]dioxole moiety.
Reduction to Alcohol
Piperonal is reduced to piperonyl alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C for 2 h (Yield: 92%).
Conversion to Amine
Piperonyl alcohol undergoes a Mitsunobu reaction with phthalimide to introduce the amine group:
- Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine), THF, 0°C → RT, 12 h.
- Deprotection : Hydrazine hydrate in ethanol reflux (4 h) yields benzo[d]dioxol-5-ylmethylamine (Intermediate A).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperonal → Alcohol | NaBH₄, MeOH, 0°C | 92% |
| Alcohol → Phthalimide | DIAD, PPh₃, THF | 78% |
| Deprotection | NH₂NH₂, EtOH, reflux | 85% |
Synthesis of Intermediate B: 2-Hydroxy-2-(1-Methylindolin-5-yl)ethylamine
Indoline Formation
5-Nitroindole is hydrogenated to 5-nitroindoline using H₂ (1 atm) and 10% Pd/C in ethanol (25°C, 6 h; Yield: 88%).
N-Methylation
5-Nitroindoline reacts with methyl iodide (CH₃I) and K₂CO₃ in DMF (80°C, 8 h) to form 1-methyl-5-nitroindoline (Yield: 91%).
Nitro Reduction
The nitro group is reduced to an amine using SnCl₂·2H₂O in concentrated HCl (reflux, 3 h; Yield: 83%).
Oxalamide Coupling
Stepwise EDCI/HOBt-Mediated Coupling
This method, adapted from benzo[d]oxazole-based syntheses, ensures selective amide bond formation:
Activation of Oxalic Acid
Oxalic acid (1.0 eq) is treated with EDCI (1.2 eq) and HOBt (1.1 eq) in DCM at 0°C for 30 min.
First Amine Coupling
Intermediate A (1.0 eq) is added to the activated oxalic acid, followed by DMAP (0.1 eq) and triethylamine (2.0 eq). The mixture is stirred at RT for 12 h to form mono-amide intermediate.
Second Amine Coupling
Intermediate B (1.0 eq) is added to the mono-amide, and the reaction is stirred for an additional 12 h. The crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 25°C |
| Coupling Agents | EDCI, HOBt, DMAP |
| Purification | Flash chromatography |
| Final Yield | 43–58% |
Alternative Synthetic Routes
One-Pot Oxalyl Chloride Method
Oxalyl chloride (1.0 eq) reacts with Intermediate A (1.0 eq) in anhydrous THF at −10°C for 2 h. Intermediate B (1.0 eq) is then added, and the mixture is stirred at RT for 24 h. This method avoids coupling agents but requires strict moisture control (Yield: 38–49%).
Optimization Challenges and Solutions
Steric Hindrance Mitigation
- Higher Catalyst Loading : Increasing DMAP to 0.2 eq improves coupling efficiency for bulky amines.
- Extended Reaction Time : 24 h stirring enhances conversion rates.
Hydroxy Group Protection
- TBS Protection : The hydroxyl group in Intermediate B is protected with tert-butyldimethylsilyl chloride (TBSCl) prior to coupling, then deprotected using TBAF.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide, and how can reaction conditions be optimized for scalability?
- Methodology : Multi-step synthesis typically involves coupling benzo[d][1,3]dioxole-5-carbaldehyde derivatives with hydroxyethyl-indolinyl precursors via oxalamide bond formation. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere (N₂/Ar) to minimize hydrolysis .
- Hydroxyethyl group introduction : Employ reductive amination or nucleophilic substitution with 2-hydroxyethyl-1-methylindoline intermediates, requiring controlled pH (7–8) and temperatures (0–25°C) .
- Purification : Column chromatography (silica gel, DCM/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can researchers validate the structural integrity and purity of this compound during synthesis?
- Methodology : Use orthogonal analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., benzo[d][1,3]dioxole methylene at δ 4.8–5.2 ppm, indoline NH at δ 6.5–7.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z ~434.2 (C₂₂H₂₃N₃O₅) .
- HPLC-DAD : Monitor purity (>98%) using C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What preliminary biological assays are recommended to screen this compound for anticancer activity?
- Methodology :
- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
- Cell cycle analysis : PI staining with flow cytometry to identify G1/S arrest, a hallmark of indoline-based compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS in plasma/tissues after oral/IP administration. Poor solubility or rapid metabolism (e.g., CYP450-mediated) may explain discrepancies .
- Metabolite identification : Use UPLC-QTOF to detect active/inactive metabolites in liver microsomes .
- Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes to enhance in vivo efficacy .
Q. What experimental approaches are suitable for elucidating the molecular targets and mechanism of action of this compound?
- Methodology :
- Proteomic profiling : SILAC-based quantitative proteomics to identify differentially expressed proteins in treated vs. untreated cells .
- Target engagement assays : Cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding to suspected targets (e.g., kinases, tubulin) .
- CRISPR screening : Genome-wide knockout libraries to identify resistance-conferring genes, pinpointing critical pathways .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s potency while minimizing off-target effects?
- Methodology :
- Focused libraries : Synthesize analogs with modifications to:
- Benzo[d][1,3]dioxole : Replace with catechol or fluorinated rings to modulate metabolic stability .
- Hydroxyethyl group : Substitute with trifluoroethyl or morpholinoethyl groups to improve solubility and target affinity .
- In silico modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes with targets like β-tubulin or Bcl-2 .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to assess selectivity .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing dose-response data from heterogeneous cell models?
- Methodology :
- Nonlinear regression : Fit IC₅₀ curves using four-parameter logistic models (GraphPad Prism) .
- ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., Tukey’s test for p<0.05 significance) .
- Machine learning : Apply random forest models to correlate structural features with bioactivity .
Q. How can researchers validate conflicting spectroscopic data (e.g., NMR shifts) reported for this compound?
- Methodology :
- Reference standards : Compare with independently synthesized batches or commercially available analogs (if accessible) .
- 2D NMR : Perform HSQC and HMBC to resolve ambiguous assignments (e.g., overlapping indoline/oxalamide signals) .
- X-ray crystallography : Resolve absolute configuration and confirm hydrogen-bonding patterns .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
